![molecular formula C15H23N3O4 B8239213 O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE](/img/structure/B8239213.png)
O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents such as tert-butyl, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: A closely related compound with similar structural features.
1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
The uniqueness of O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-8-18(14(20)22-15(3,4)5)7-9(2)11(10)16-17-12/h9H,6-8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHZIPYPPDGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1S)-1-methoxyethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8239131.png)
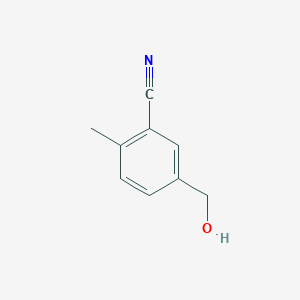
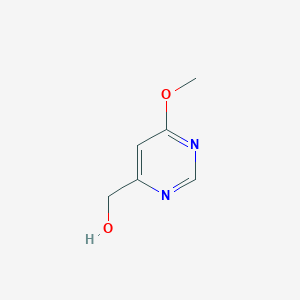
![7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239169.png)
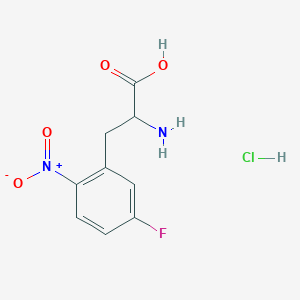
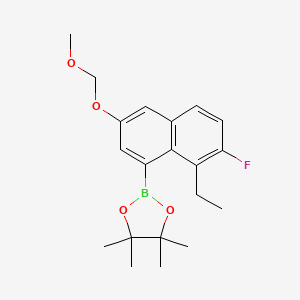
![6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one](/img/structure/B8239190.png)
![Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8239194.png)
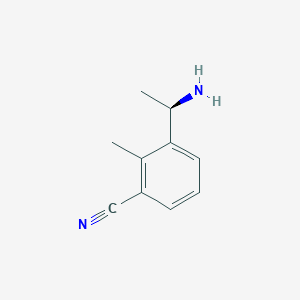
![(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol](/img/structure/B8239200.png)
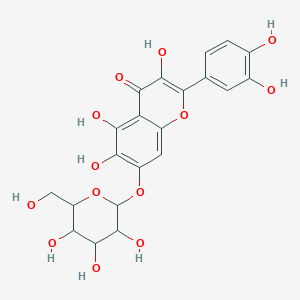
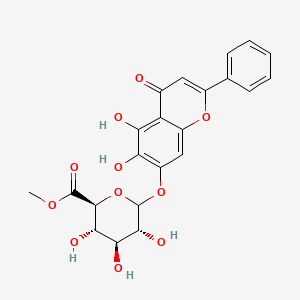
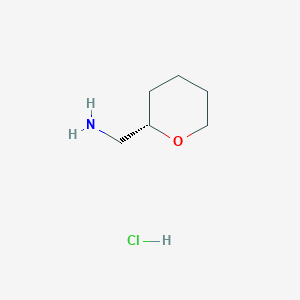
![tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B8239234.png)
